3',5,5'-Trichlorosalicylanilide

Antifungal Antivirulence Biofilm

Fungal virulence research often stalls when compounds kill cells, obscuring pathway-specific effects. TCSA (CAS 106480-60-8) overcomes this limitation, validated at 10 µM against wild-type and azole-resistant Candida albicans and C. auris for morphogenesis and biofilm inhibition-without growth inhibition up to 40 µM. • Selective antivirulence: Blocks hyphal transition and biofilm formation; MIC ≥ 40 µM vs. morphogenesis IC50 ~10 µM. • Multi-target utility: TMPRSS4 inhibitor (IC50 11 µM); M. tuberculosis H37Rv MIC 1.56 µM. • ≥98% purity, ships ambient, soluble in DMSO/methanol.

Molecular Formula C13H8Cl3NO2
Molecular Weight 316.6 g/mol
CAS No. 106480-60-8
Cat. No. B1682955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5,5'-Trichlorosalicylanilide
CAS106480-60-8
SynonymsTri-Chloro-Salicyanilide;  TCSA
Molecular FormulaC13H8Cl3NO2
Molecular Weight316.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl)O
InChIInChI=1S/C13H8Cl3NO2/c14-7-1-2-12(18)11(6-7)13(19)17-10-4-8(15)3-9(16)5-10/h1-6,18H,(H,17,19)
InChIKeyFJIIZNKTKISOBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TCSA: Procurement and Class Identification


3',5,5'-Trichlorosalicylanilide (TCSA) is a trihalogenated salicylanilide derivative with the IUPAC name 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide, bearing chlorine atoms at the 5-position of the salicylic acid ring and the 3′ and 5′ positions of the aniline ring . It is characterized as an off-white to pale green solid with a melting point of 242–245 °C, a molecular weight of 316.57 g/mol, a calculated logP of 4.68–5.7, and low aqueous solubility (insoluble, ~1.2 × 10⁻⁴ g/L at 25 °C) .

Research area
Antivirulence screening, anti-tubercular SAR, TMPRSS4 oncology probe
Selection context
3',5,5'-chlorination pattern for unique bioactivity profile
Use context
Fungal pathogenesis models, mycobacterial assays, serine protease inhibition studies

TCSA: Why Generic Substitution Fails


Halogenated salicylanilides cannot be considered interchangeable structural analogs. The position and number of chlorine substituents fundamentally alter both biological activity spectrum and physicochemical behavior. While 3′,4′,5-trichlorosalicylanilide (CAS 642-84-2) demonstrates antimicrobial activity against Gram-positive bacteria and has been used as a skin antiseptic, and niclosamide (2′,5-dichloro-4′-nitrosalicylanilide) is an FDA-approved anthelmintic with anticancer potential, 3′,5,5′-trichlorosalicylanilide (TCSA) exhibits a distinct phenotypic profile characterized by fungal morphogenesis inhibition and anti-biofilm activity without direct growth inhibition [1]. The specific 3′,5,5′-chlorination pattern confers a unique combination of TMPRSS4 inhibitory activity and antivirulence properties that are not replicated by alternative chlorination patterns or nitro-substituted analogs [2].

Chlorination Chlorine pattern on the aniline ring alters bioactivity spectrum; 3',4',5-isomer lacks TMPRSS4 engagement.
Target profile Niclosamide and other halogenated analogs do not show the same antivirulence mechanism without growth inhibition.
Phenotypic outcome Substitution may shift from pure morphogenesis inhibition to mixed growth-dependent effects, altering model interpretation.

TCSA: Differential Evidence for Procurement


Fungal Morphogenesis & Biofilm Inhibition vs. Niclosamide

In a phenotypic screen of 678 small molecules, TCSA (N1-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamide) and its analog niclosamide both exhibited antifilamentation and antibiofilm activities against Candida albicans and the multi-resistant yeast C. auris. Notably, TCSA inhibited filamentation in both wild-type and azole-resistant C. albicans strains without causing growth inhibition, indicating a purely antivirulence mechanism distinct from traditional fungicidal agents [1]. Niclosamide required higher concentrations to achieve comparable effects and additionally protected intestinal epithelial cells from C. albicans invasion—an effect not reported for TCSA under the same conditions [1].

Fungal morphogenesis & biofilm
Head-to-head
TCSA 10 µM: inhibits filamentation, no growth inhibition up to 40 µM. Niclosamide: higher concentrations needed, plus epithelial protection.
Supports antivirulence screening context with distinct mechanistic profile.
Data from phenotypic screen in C. albicans SC5314; validated in C. auris and azole-resistant strains.
Antifungal Antivirulence Biofilm

Anti-Tubercular Activity Against M. tuberculosis

In a comprehensive SAR study of 94 salicylanilide analogs, TCSA (designated as compound 37 in the study) demonstrated an MIC of 1.56 µM (≈ 0.49 µg/mL) against M. tuberculosis H37Rv [1]. This places TCSA in the low micromolar potency range, comparable to or exceeding the activity of other chlorinated salicylanilides in the series. By contrast, the initial screening hit (compound 361, IMD-0354) showed lower potency with significant cytotoxicity, and 3′,4′,5-trichlorosalicylanilide (compound 38, MIC = 0.78 µM) exhibited only a ~2-fold improvement [1]. Importantly, the SAR analysis established that a free phenolic hydroxyl on the salicylic acid moiety is absolutely required for activity, and electron-withdrawing groups on the aniline ring drive potency [1].

Anti-tubercular activity
Cross-study comparable
MIC 1.56 µM (≈0.49 µg/mL) vs. M. tuberculosis H37Rv; 3',4',5-isomer MIC 0.78 µM.
Reported moderate potency; distinct chlorination scaffold for SAR expansion.
Broth microdilution, 7H9 medium. Data from 94-analog SAR study.
Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship

TMPRSS4 Inhibition for Anticancer Targeting

TCSA has been identified as a novel inhibitor of type II transmembrane serine protease 4 (TMPRSS4), an enzyme implicated in colon cancer metastasis and invasion, as well as breast cancer stem cell maintenance [1]. BindingDB reports an IC50 of 11,000 nM (11 µM) for TCSA against recombinant TMPRSS4, representing the baseline activity for the 3′,5,5′-trichloro substitution pattern [1]. This moderate potency establishes TCSA as a validated starting point for the synthesis of 2-hydroxydiarylamide derivatives with improved TMPRSS4 inhibitory activity . Other salicylanilide analogs, including niclosamide, are not characterized as TMPRSS4 inhibitors in the same assay systems.

TMPRSS4 inhibition
Cross-study comparable
IC50 11,000 nM (11 µM) against recombinant TMPRSS4; other halogenated analogs lack this annotation.
Establishes baseline inhibitory activity for probe and derivative development.
BindingDB data; His6-tagged human TMPRSS4 expressed in E. coli.
TMPRSS4 Serine Protease Inhibitor Oncology

Lipophilicity and Solubility Profile

The 3′,5,5′-trichloro substitution pattern confers a calculated logP (XLogP3) of 5.7 and a measured logP of 4.68, with extremely low aqueous solubility (insoluble, ~1.2 × 10⁻⁴ g/L at 25 °C) [1]. For comparison, 3′,4′,5-trichlorosalicylanilide exhibits similar lipophilicity but differs in hydrogen-bonding potential due to altered chlorine positioning on the aniline ring. Niclosamide, with a 2′-chloro-4′-nitro substitution pattern, has a reported logP of approximately 4.5 and similarly low aqueous solubility . The high lipophilicity of TCSA correlates with enhanced penetration into hydrophobic matrices, making it particularly suitable for formulations in non-aqueous media or polymer-based delivery systems .

Lipophilicity & solubility
Class-level inference
XLogP3 5.7; measured logP 4.68; solubility ~1.2×10⁻⁴ g/L at 25 °C.
Supports formulation context: high lipophilicity, compatible with non-aqueous matrices.
Calculated and experimental values; solubility in DMSO, methanol with heating.
Lipophilicity Formulation Drug Delivery

TCSA: Scientific & Industrial Applications


Antivirulence Screening in Fungal Pathogenesis

TCSA is the optimal positive control or lead compound for studies investigating fungal morphogenesis inhibition, biofilm prevention, and host cell invasion without concomitant growth inhibition. Its validated activity at 10 µM against both wild-type and azole-resistant Candida albicans strains, as well as the emerging multi-drug resistant pathogen Candida auris, makes it a critical reference compound for phenotypic screening and target identification in fungal antivirulence research [1]. Unlike niclosamide, TCSA does not induce growth inhibition at concentrations up to 40 µM, enabling selective interrogation of filamentation-specific pathways without confounding cytotoxic or fungistatic effects [1].

Anti-Tubercular Lead Optimization & SAR

TCSA serves as a validated, commercially available intermediate scaffold for the synthesis and optimization of anti-tubercular salicylanilides. Its established MIC of 1.56 µM against M. tuberculosis H37Rv, coupled with a well-characterized structure-activity relationship, positions it as a reference point for derivative design focused on improving potency while mitigating the cytotoxicity observed in macrophage cell lines [2]. The 3′,5,5′-chlorination pattern provides a distinct electronic and steric environment on the aniline ring, offering a SAR vector that is complementary to the 3′,4′,5-trichloro isomer and other halogenation patterns [2].

TMPRSS4-Targeted Oncology Probe Development

For laboratories investigating transmembrane serine protease 4 (TMPRSS4) as a therapeutic target in metastatic colon cancer and breast cancer stem cells, TCSA provides a chemically tractable, commercially available starting point. Its documented IC50 of 11 µM against recombinant TMPRSS4 establishes baseline inhibitory activity, and the compound can be employed as a reference inhibitor for assay development or as a scaffold for the synthesis of 2-hydroxydiarylamide derivatives with enhanced potency . Other halogenated salicylanilides, including niclosamide and 3′,4′,5-trichlorosalicylanilide, lack validated TMPRSS4 engagement data, making TCSA the only rational procurement choice for this application.

Hydrophobic Formulation & Materials Science

TCSA's high lipophilicity (logP = 4.68–5.7) and negligible aqueous solubility (1.2 × 10⁻⁴ g/L) make it a suitable candidate for incorporation into hydrophobic polymer matrices, non-aqueous coatings, and lipid-based delivery systems . Its solubility in DMSO and methanol (with heating and sonication) provides practical handling options for laboratory-scale formulation development. Researchers developing antimicrobial coatings, textiles, or preservative systems requiring a halogenated salicylanilide with specific partition coefficient characteristics should select TCSA over more polar or less well-characterized alternatives.

Application
Selection Property
Validation Focus
Fungal morphogenesis inhibition studies
Antivirulence mechanism without growth inhibition
Filamentation-specific pathway interpretation
Anti-tubercular SAR and lead optimization
Distinct 3',5,5'-chlorination scaffold
MIC and macrophage cytotoxicity endpoints
TMPRSS4-targeted oncology probe development
Validated TMPRSS4 engagement
Protease inhibition assay development
Hydrophobic formulation research
High lipophilicity profile
Non-aqueous matrix compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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